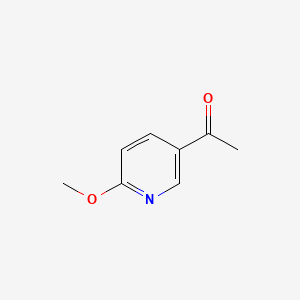
5-Acetyl-2-methoxypyridine
Übersicht
Beschreibung
5-Acetyl-2-methoxypyridine is a chemical compound that is part of a broader class of organic molecules known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and are often used as building blocks in the synthesis of more complex molecules. The acetyl group attached to the pyridine ring at the 5-position and the methoxy group at the 2-position make this compound a versatile intermediate for various chemical transformations and applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-acetyl-2-methoxypyridine derivatives can be achieved through several methods. One approach involves the use of magnesium 'ate' complexes as key reagents to functionalize 5-bromo-2-methoxypyridine, leading to the formation of 5-functionalized 2-methoxypyridines under noncryogenic conditions . Another method includes the synthesis of pyridones from 2-methoxypyridine precursors, which can then be reduced to saturated heterocycles . Additionally, the synthesis of 5-acetyl-2'-deoxyuridine, a related compound, has been reported by treating 2'-deoxy-5-ethynyluridine with dilute sulfuric acid .
Molecular Structure Analysis
The molecular structure of 5-acetyl-2-methoxypyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones was confirmed by UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra . The crystal structure of 5-acetyl-2'-deoxyuridine, a compound with a similar acetyl group, was determined to have a monoclinic space group with specific cell dimensions, and the acetyl group was found to be inclined at 6° to the planar pyrimidine ring .
Chemical Reactions Analysis
5-Acetyl-2-methoxypyridine can undergo various chemical reactions, including alkylation and bromination. For example, 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione, a related compound, was obtained through a reaction involving ethoxymethyleneacetylacetone and cyanothioacetamide, followed by alkylation and bromination steps . The study of solvent effects on 2-methoxy-5-aminopyridine, which shares the 2-methoxypyridine moiety, revealed the formation of a long-lived molecular complex with acetone, indicating specific interactions that can influence the behavior of such compounds in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-acetyl-2-methoxypyridine derivatives can be inferred from their spectroscopic data and electrochemical behavior. The UV absorption spectra of the new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones showed strong absorption bands, which are attributed to π-π* transitions of the oxadiazole group . These compounds also exhibited quasireversible redox processes, indicating their potential electrochemical applications. Furthermore, some of these derivatives have shown significant antibacterial and antioxidant activities, suggesting their utility in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 5-Acetyl-2-methoxypyridine and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyridones from 2-methoxypyridine precursors and their subsequent reduction to saturated heterocycles involves 5-acylpyridones, demonstrating their utility in creating structurally diverse compounds (Bisset et al., 2014).
Application in Nucleoside Synthesis
- In the field of nucleoside synthesis, derivatives of 5-acetyl-2-methoxypyridine are used as intermediate compounds. For example, 4-amino-5-fluoro-2-methoxypyridine, a related compound, is used in the synthesis of fluorocytosine-related nucleosides, highlighting its importance in medicinal chemistry (Nesnow & Heidelberger, 1975).
Involvement in Charge Transfer Complexes
- The interaction of 5-acetyl-2-methoxypyridine derivatives with other molecules to form charge transfer complexes is another area of interest. Studies on the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid in various solvents demonstrate the potential of these compounds in forming stable complexes, which is valuable in materials science and spectroscopy (Alghanmi & Habeeb, 2015).
Role in Synthesis of Heterocyclic Compounds
- 5-Acetyl-2-methoxypyridine derivatives are also utilized in the synthesis of complex heterocyclic structures. For example, they have been used in the total synthesis of Lycopodium alkaloids, demonstrating their versatility in organic synthesis and the development of pharmacologically active compounds (Bisai & Sarpong, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOQZXOVBJIUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441319 | |
| Record name | 5-Acetyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methoxypyridine | |
CAS RN |
213193-32-9 | |
| Record name | 5-Acetyl-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


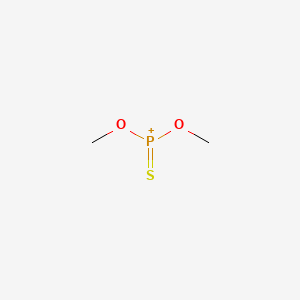

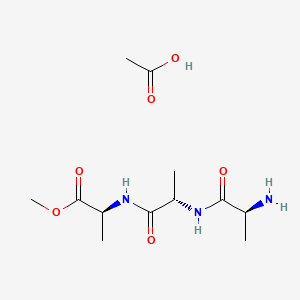


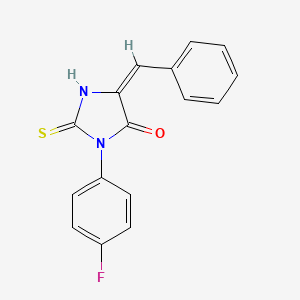
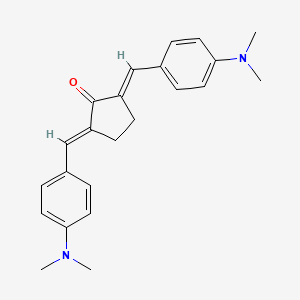
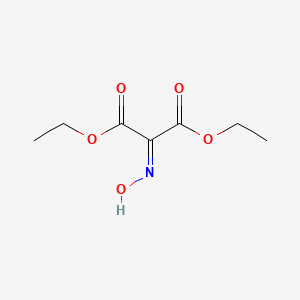
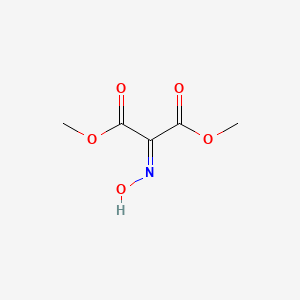
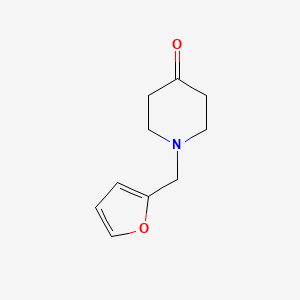

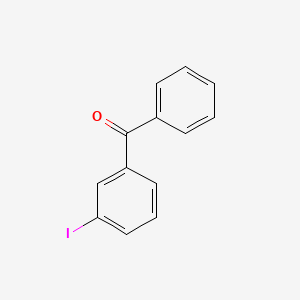
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)